molecular formula C8H9NO B3055829 Pyridine, 2-(1-methoxyethenyl)- CAS No. 67200-36-6

Pyridine, 2-(1-methoxyethenyl)-

Cat. No.: B3055829
CAS No.: 67200-36-6
M. Wt: 135.16 g/mol
InChI Key: WZMCQESTZDDNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(1-methoxyethenyl)- is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, where a methoxyethenyl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-methoxyethenyl)- can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes and 2-carbon π-components. Another approach involves the use of Grignard reagents, where the addition of these reagents to pyridine N-oxides in the presence of acetic anhydride or DMF results in the formation of 2-substituted pyridines .

Industrial Production Methods: Industrial production of Pyridine, 2-(1-methoxyethenyl)- often involves the use of shape-selective catalysts such as ZSM-5 in gas-phase synthesis. This method is efficient and yields high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-methoxyethenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

Pyridine, 2-(1-methoxyethenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-methoxyethenyl)- involves its interaction with various molecular targets. The pyridine ring can participate in redox reactions, form complexes with metals, and engage in hydrogen bonding due to the lone electron pair on the nitrogen atom. These interactions can modulate the biological activity of the compound, making it useful in drug design and other applications .

Comparison with Similar Compounds

  • Pyridine
  • 2-Methylpyridine
  • 2-Ethylpyridine
  • 2-Vinylpyridine

Comparison: Pyridine, 2-(1-methoxyethenyl)- is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific applications where other pyridine derivatives may not be as effective .

Properties

IUPAC Name

2-(1-methoxyethenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10-2)8-5-3-4-6-9-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCQESTZDDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574187
Record name 2-(1-Methoxyethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-36-6
Record name 2-(1-Methoxyethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 3
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 4
Reactant of Route 4
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 5
Reactant of Route 5
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 6
Pyridine, 2-(1-methoxyethenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.